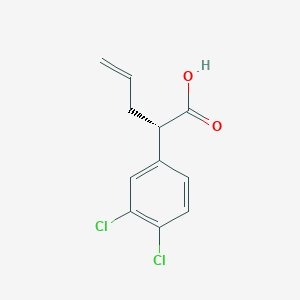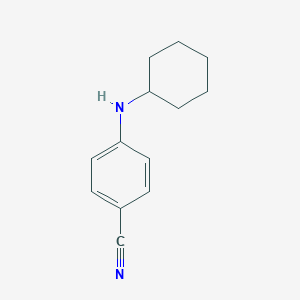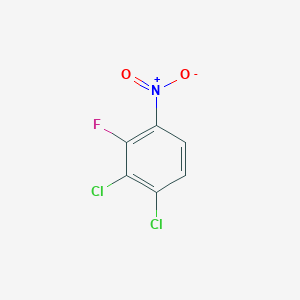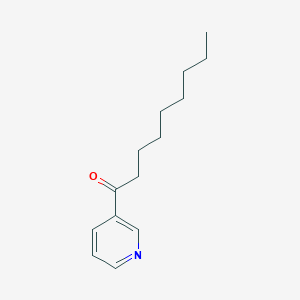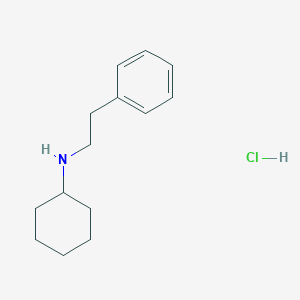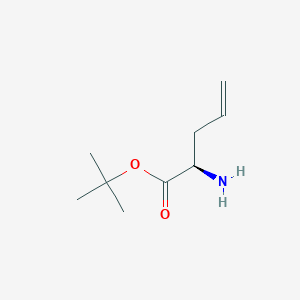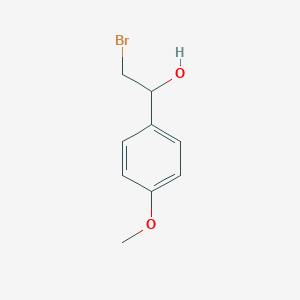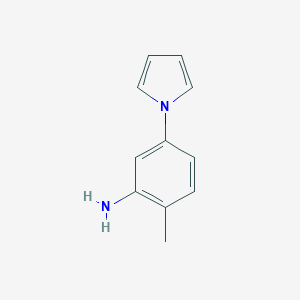
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular weight of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione is 284.15 . For more detailed structural analysis, specialized software or databases would be needed.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione are not available in the search results .Scientific Research Applications
Synthesis and Structural Insights
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione has been utilized in the synthesis of various complexes with unique properties. For instance, dysprosium(III) complexes featuring this compound have been synthesized, showing potential as single-molecule magnets due to their specific square-antiprismatic configuration and magnetic behaviors (Zhang et al., 2016). Similarly, organo-ruthenium complexes incorporating this β-diketonate ligand have been developed, contributing to our understanding of metal-organic frameworks and their applications (Uršič et al., 2017).
Photophysical Properties and Luminescence
Research on ytterbium(III) beta-diketonate complexes, including this compound, has provided insights into the effects of chain length and fluorination on NIR-luminescence, which is crucial for applications in optical materials and lasers (Martín‐Ramos et al., 2013). The study of europium(III) and other lanthanide complexes with 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione also highlights their potential in luminescent materials for advanced technological applications (Donegá et al., 1997).
Molecular Devices and Optical Materials
The synthesis and characterization of complexes formed with 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione have expanded our knowledge of light-conversion molecular devices. These complexes exhibit remarkable luminescence quantum yields and long lifetimes, making them promising candidates for optical amplifiers and other photonic devices (Donegá, Júnior, & Sá, 1996).
Advanced Functional Materials
Further exploration into the use of 4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione in the synthesis of novel materials includes its role in creating functionalized sol-gel matrix materials. This area of research is critical for the development of sensors, catalysts, and other innovative materials (Peeples, Earni, & Dicesare, 2008).
Mechanism of Action
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenyl isocyanate have been used in the synthesis of fluorescent photoinduced electron transfer (pet) chemosensors .
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with its targets that could result in changes at the molecular level .
Biochemical Pathways
Similar compounds have been involved in the synthesis of biologically active molecules, indicating a potential impact on various biochemical pathways .
Result of Action
The compound’s structure suggests potential interactions that could result in changes at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFIZKUFOXHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446197 |
Source


|
| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-trifluoromethylphenyl)-1,3-butanedione | |
CAS RN |
165328-10-9 |
Source


|
| Record name | 4,4,4-Trifluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

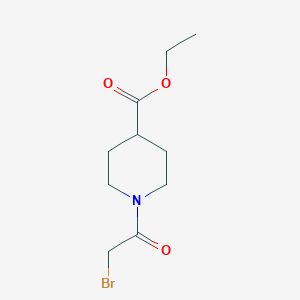
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
